molecular formula C19H14N2O2S B292773 2-(2-Oxopropoxy)-6-phenyl-4-(2-thienyl)nicotinonitrile

2-(2-Oxopropoxy)-6-phenyl-4-(2-thienyl)nicotinonitrile

Cat. No. B292773
M. Wt: 334.4 g/mol
InChI Key: KIHMPHDTLMIQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopropoxy)-6-phenyl-4-(2-thienyl)nicotinonitrile, commonly known as OTN, is a chemical compound that has gained significant attention in the field of scientific research. OTN belongs to the class of nicotinonitrile compounds that possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of OTN is not yet fully understood. However, it has been proposed that OTN exerts its biological activities by modulating various signaling pathways. OTN has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival. OTN has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
OTN has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. OTN has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Additionally, OTN has been shown to possess antiviral activity by inhibiting the replication of HIV and HCV.

Advantages and Limitations for Lab Experiments

OTN has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. OTN is also stable under normal laboratory conditions. However, OTN has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, OTN has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for the study of OTN. One potential direction is to investigate its potential as a cancer therapy in vivo. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of OTN and to determine its toxicity profile in vivo.
Conclusion:
In conclusion, OTN is a promising compound that possesses a wide range of biological activities. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. The synthesis of OTN is simple and efficient, making it readily available for lab experiments. However, further studies are needed to fully understand its mechanism of action and toxicity profile in vivo. Overall, the study of OTN holds great potential for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of OTN involves the reaction of 2-bromo-6-phenyl-4-(2-thienyl)nicotinonitrile with ethyl 2-bromoacetate in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at a temperature of 80°C. The resulting product is then purified using column chromatography to obtain pure OTN.

Scientific Research Applications

OTN has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antiviral properties. OTN has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity. Additionally, OTN has been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-(2-oxopropoxy)-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C19H14N2O2S/c1-13(22)12-23-19-16(11-20)15(18-8-5-9-24-18)10-17(21-19)14-6-3-2-4-7-14/h2-10H,12H2,1H3

InChI Key

KIHMPHDTLMIQSV-UHFFFAOYSA-N

SMILES

CC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N

Canonical SMILES

CC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N

Origin of Product

United States

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